N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide
Description
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide (CAS: 877816-82-5) is a sulfonamide derivative characterized by a furan-ethyl core substituted with two distinct aromatic sulfonyl groups. Its molecular formula is C₁₈H₁₄ClF₂NO₅S₂, with a molecular weight of 461.8873 g/mol . The compound features a 4-chlorobenzenesulfonyl moiety and a 2,5-difluorobenzenesulfonamide group, as illustrated by its SMILES string: Clc1ccc(cc1)S(=O)(=O)C(c1ccco1)CNS(=O)(=O)c1cc(F)ccc1F .
This compound is available for research purposes in quantities ranging from 1 mg to 50 mg, with a purity of 90% and a lead time of three weeks. Pricing scales from $574 (1 mg) to $1,194 (50 mg), reflecting its specialized synthesis requirements .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF2NO5S2/c19-12-3-6-14(7-4-12)28(23,24)18(16-2-1-9-27-16)11-22-29(25,26)17-10-13(20)5-8-15(17)21/h1-10,18,22H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPHFJVZHYSJNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF2NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide typically involves multiple steps:
Formation of the furan-2-yl ethyl intermediate: This step involves the reaction of furan with an appropriate ethylating agent under controlled conditions.
Sulfonylation: The intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.
Coupling with difluorobenzene sulfonamide: The final step involves coupling the sulfonylated intermediate with 2,5-difluorobenzene-1-sulfonamide under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl groups can be reduced to thiols under strong reducing conditions.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Thiols and reduced sulfonamide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the function of sulfonamide-binding proteins.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes that bind to sulfonamide groups. The compound can inhibit the activity of these enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site and preventing it from catalyzing its normal reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide
A closely related compound (CAS: 877816-73-4) shares the furan-ethyl-sulfonamide backbone but differs in substituents:
- Benzenesulfonyl group : 4-methyl (toluenesulfonyl) instead of 4-chloro.
- Sulfonamide aromatic ring : 2,5-dimethoxy instead of 2,5-difluoro .
Structural and Physicochemical Differences:
Implications of Substituent Variation:
The 2,5-difluoro substituents (strong electron-withdrawing) may increase metabolic stability relative to the 2,5-dimethoxy groups (electron-donating), which are prone to oxidative demethylation .
Solubility and Bioavailability :
- Methoxy groups in the analog could improve aqueous solubility due to hydrogen-bonding capacity, whereas fluorine’s hydrophobicity in the target compound might reduce solubility but enhance blood-brain barrier penetration .
Synthetic Complexity :
Broader Context: Sulfonamide Derivatives in Research
Other sulfonamide analogs, such as those with indolyl, fluorophenyl, or trifluoromethyloxy groups (e.g., 2,5-diphenyl-N-[3-(trifluoromethyloxy)phenyl]-1,3-oxazole-4-sulfonamide), highlight the diversity of this class . However, these compounds diverge significantly in core structure (e.g., oxazole vs. furan) and are less directly comparable.
Biological Activity
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer effects, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A sulfonamide group which is known for its antibacterial properties.
- A furan moiety , which contributes to its reactivity and potential biological interactions.
- A chlorobenzenesulfonyl group , enhancing its pharmacological profile.
Molecular Formula: C18H20ClN2O4S
Molecular Weight: 407.8 g/mol
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, including:
- HeLa (cervical cancer)
- HL-60 (acute promyelocytic leukemia)
- AGS (gastric adenocarcinoma)
The compound exhibited an IC50 range of 0.89 to 9.63 µg/mL across these cell lines, indicating potent anticancer activity. Notably, it was observed to:
- Arrest the cell cycle in the subG0 phase.
- Induce mitochondrial membrane depolarization.
- Activate caspases involved in apoptosis (caspase-8 and -9) .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. The compound showed activity against gram-positive bacteria and mycobacteria, with some derivatives exhibiting submicromolar activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for tested strains were generally above 500 µg/mL, indicating moderate antibacterial properties .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest: The compound disrupts normal cell cycle progression in cancer cells, leading to increased apoptosis.
- Mitochondrial Dysfunction: It induces mitochondrial membrane depolarization, which is a hallmark of early apoptotic events.
- Caspase Activation: The activation of caspases suggests that the compound triggers intrinsic apoptotic pathways .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activities of similar sulfonamide compounds. For instance:
- A study on chalcone derivatives containing sulfonamide groups demonstrated significant anticancer effects and antioxidant activities. Among these compounds, one derivative showed remarkable inhibition of neutrophil elastase with an IC50 value comparable to oleanolic acid .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 5 | AGS | 0.89 | Apoptosis induction |
| Compound 6 | HeLa | 3.45 | Cell cycle arrest |
| Compound 7 | HL-60 | 9.63 | Mitochondrial depolarization |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves sequential sulfonation and coupling reactions. For example, sulfonation steps require anhydrous conditions (e.g., dichloromethane as a solvent) to prevent hydrolysis of reactive intermediates, with yields optimized at 0–5°C . Nucleophilic substitution reactions may employ catalysts like triethylamine to enhance electrophilicity. Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 ratio) is recommended for isolating high-purity products .
Q. How can structural integrity and purity of the compound be confirmed post-synthesis?
- Methodology : Use spectroscopic techniques:
- ¹H/¹³C NMR : Confirm the presence of furan (δ 6.2–7.4 ppm for protons) and sulfonamide groups (δ 3.1–3.5 ppm for -SO₂NH-) .
- IR Spectroscopy : Identify sulfonyl S=O stretches at 1150–1300 cm⁻¹ .
- HPLC-MS : Quantify purity (>95%) and verify molecular weight (461.8873 g/mol) .
Q. What solvents are suitable for solubility studies, and how does solvent polarity affect reactivity?
- Methodology : Test solubility in aprotic polar solvents (DMF, DMSO) for reaction compatibility. For example, DMSO enhances nucleophilic substitution rates due to its high polarity, while dichloromethane is preferred for sulfonation steps to avoid side reactions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonamide group in nucleophilic substitution reactions?
- Methodology : The sulfonamide group acts as a leaving group under basic conditions. Density Functional Theory (DFT) calculations can model transition states to predict reaction pathways. For instance, substitution at the benzenesulfonyl moiety is favored due to resonance stabilization of the intermediate . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying pH) is critical .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity or target binding?
- Methodology : Compare analogues from SAR studies:
| Substituent | Biological Activity (IC₅₀) | Target Affinity (Kd, nM) | Source |
|---|---|---|---|
| 4-Cl, 2,5-diF | 12.3 µM (Cancer cells) | 450 | |
| 3,5-diCl, 4-F | 8.7 µM | 320 |
- Fluorine atoms enhance metabolic stability, while chlorine increases lipophilicity, affecting membrane permeability .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to targets like carbonic anhydrase IX. Key interactions include hydrogen bonding with the sulfonamide group and hydrophobic contacts with the furan ring . Validate with SPR (Surface Plasmon Resonance) to measure binding kinetics .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities of structurally similar sulfonamides?
- Methodology : Cross-validate assays (e.g., MTT vs. ATP-lite for cytotoxicity) and control for variables like cell line specificity (e.g., HeLa vs. MCF-7). For example, BenchChem-reported IC₅₀ values may differ from PubChem data due to assay protocols . Standardize conditions (e.g., 48-hour incubation, 10% FBS) for reproducibility.
Experimental Design Considerations
Q. How to design stability studies for this compound under physiological conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
